6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole

Tubulin Polymerization Microtubule Dynamics Antiproliferative Assays

This rigid tricyclic scaffold is a privileged chemotype for achieving high selectivity against carbonic anhydrase isoforms (e.g., hCA II, IX, XII), as validated by co‑crystal structure PDB 3M67. It delivers potent antimitotic activity (tubulin polymerization IC₅₀ = 2.9 µM for a key derivative) and lowers LogP by ~0.7 units versus parent benzimidazoles, improving solubility without sacrificing permeability. Ideal for ATP‑competitive kinase inhibitor programs targeting CDK8 or PIM1. Source the core scaffold that drives target‑selective lead generation.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 343788-75-0
Cat. No. B256208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole
CAS343788-75-0
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=C3C(=C2)N=CN3
InChIInChI=1S/C9H8N2O2/c1-2-13-9-4-7-6(10-5-11-7)3-8(9)12-1/h3-5H,1-2H2,(H,10,11)
InChIKeyWERQRLHRZGPICN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole (CAS 343788-75-0): Fused Dioxane Core for Drug Discovery


6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole is a heterocyclic compound characterized by a fused dioxane and benzimidazole structure . This tricyclic scaffold provides a rigid and unique spatial arrangement of hydrogen bond donors and acceptors, making it a versatile intermediate in medicinal chemistry [1]. The core structure is foundational to a series of derivatives with reported activity against various biological targets, including kinases and carbonic anhydrases [1] [2].

Why Generic Substitution Fails for 6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole (CAS 343788-75-0) Derivatives


The unique [1,4]dioxino[2,3-f]benzimidazole core cannot be directly substituted with other common heterocycles without a fundamental change in molecular properties. Unlike simpler benzimidazoles, the fused dioxane ring imposes a specific, rigid conformation that dictates the presentation of key hydrogen-bonding pharmacophores [1]. This structural constraint is a key driver of target selectivity, as demonstrated by the potent and selective inhibition of carbonic anhydrase isoforms observed in co-crystal structures with derivatives of this core [2]. Simple substitution with a more flexible or differently oriented heterocycle would ablate this precise spatial arrangement, leading to a significant or total loss of the desired biological activity.

Quantitative Evidence Guide: 6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole (CAS 343788-75-0) Differentiation Data


Comparative Tubulin Polymerization Inhibition of Dioxino-Fused Benzimidazoles

Derivatives based on the 6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole core demonstrate a clear advantage in inhibiting tubulin polymerization compared to related benzimidazole scaffolds. In a class-level analysis, a key derivative with this core showed an IC50 of 2.9 µM for inhibiting tubulin polymerization [1]. This activity is superior to the class average for simpler benzimidazoles and provides a baseline for further optimization of this specific scaffold.

Tubulin Polymerization Microtubule Dynamics Antiproliferative Assays

Enabling Carbonic Anhydrase Isoform Selectivity via a Defined Binding Pose

The 6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole core facilitates a specific and well-defined binding mode within the active site of human carbonic anhydrase II (hCA II), as revealed by X-ray crystallography [1]. This binding pose, enabled by the rigid dioxane ring, orients the benzimidazole moiety for key interactions with the catalytic zinc ion and surrounding residues. In contrast, more flexible benzimidazole analogs are likely to adopt multiple, less-defined conformations, which can reduce both potency and, more critically, selectivity against off-target carbonic anhydrase isoforms.

Carbonic Anhydrase Inhibition X-ray Crystallography Isoform Selectivity

Physicochemical Differentiation: LogP and Hydrogen Bonding Profile

The fused dioxane ring in 6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole imparts a distinct lipophilicity profile compared to other oxygen-containing benzimidazole analogs. The compound exhibits a predicted LogP of 1.80 and a polar surface area (PSA) of 47.14 Ų . This LogP value is significantly lower than that of the des-dioxane analog (simple benzimidazole, predicted LogP ~2.5), indicating improved aqueous solubility and a potentially more favorable pharmacokinetic profile, while maintaining a low PSA conducive to passive membrane permeability.

Lipophilicity Physicochemical Properties Pharmacokinetics

High-Impact Application Scenarios for 6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole (CAS 343788-75-0)


Design of Isoform-Selective Carbonic Anhydrase Inhibitors

Medicinal chemists should prioritize this core scaffold when the project goal is to achieve high selectivity for a specific carbonic anhydrase isoform (e.g., hCA II, IX, or XII). The rigid binding pose, validated by the PDB 3M67 co-crystal structure [1], provides a structural basis for rational design to exploit differences in the active site periphery among isoforms, minimizing off-target effects.

Optimization of Tubulin Polymerization Inhibitors for Anticancer Therapy

The core scaffold is an optimal starting point for developing new antimitotic agents. The demonstrated class-level potency in inhibiting tubulin polymerization (IC50 = 2.9 µM for a key derivative) [1] indicates a privileged structure for targeting the colchicine-binding site. The unique orientation of the dioxane ring may also offer a strategy for overcoming resistance to existing tubulin inhibitors.

Improving Solubility and PK Profile of Benzimidazole Leads

When a lead benzimidazole series suffers from high lipophilicity and poor solubility, the 6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole core offers a direct, isosteric replacement. The fused dioxane ring effectively lowers LogP by approximately 0.7 units compared to the parent benzimidazole [1], thereby enhancing aqueous solubility and potentially improving oral bioavailability without sacrificing key interactions or membrane permeability.

Developing Novel Kinase Inhibitors with Enhanced Selectivity

The tricyclic [1,4]dioxino[2,3-f]benzimidazole system is well-suited for creating ATP-competitive kinase inhibitors that require a specific orientation of hinge-binding motifs. The rigid core can be elaborated at multiple positions to access selectivity pockets within the kinase ATP-binding site, as documented in broad patent literature covering this chemical space [1]. This provides a pathway to develop inhibitors with improved selectivity profiles for kinases like CDK8 or PIM1.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.